molecular formula C17H23N3O4 B6018890 N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide

Número de catálogo B6018890
Peso molecular: 333.4 g/mol
Clave InChI: BMYLLSSZYYJQAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic application in Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of AD.

Mecanismo De Acción

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide selectively binds to the extracellular domain of RAGE and prevents its interaction with Aβ peptides. This inhibits the uptake of Aβ peptides by microglia and astrocytes, which reduces neuroinflammation and neurotoxicity associated with AD. This compound also promotes the clearance of Aβ peptides by enhancing their transport across the blood-brain barrier.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of Aβ peptides and neuroinflammation in the brain of AD animal models. This compound has also been shown to improve cognitive function in these animal models. In addition, this compound has been shown to have a good safety profile in preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide has several advantages as a potential therapeutic agent for AD. It has a selective mechanism of action that targets RAGE, which reduces the risk of off-target effects. This compound has also been shown to have a good safety profile in preclinical and clinical studies. However, this compound has some limitations for lab experiments. It is a small molecule drug that requires specialized equipment and expertise for synthesis and analysis. In addition, this compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

There are several future directions for the development of N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide as a potential therapeutic agent for AD. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. This will provide valuable information on the optimal dosing regimen and potential drug-drug interactions. Further studies are also needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the potential application of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease, should be explored.

Métodos De Síntesis

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide can be synthesized using a multistep process that involves the reaction of 2,6-pyridinedicarboxylic acid with tetrahydro-2-furanmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.

Aplicaciones Científicas De Investigación

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide has been extensively studied for its potential therapeutic application in AD. RAGE is known to play a role in the pathogenesis of AD by promoting the accumulation of amyloid-beta (Aβ) peptides in the brain. This compound has been shown to inhibit RAGE-mediated Aβ uptake and subsequent neurotoxicity in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of AD.

Propiedades

IUPAC Name

2-N,6-N-bis(oxolan-2-ylmethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(18-10-12-4-2-8-23-12)14-6-1-7-15(20-14)17(22)19-11-13-5-3-9-24-13/h1,6-7,12-13H,2-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYLLSSZYYJQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.